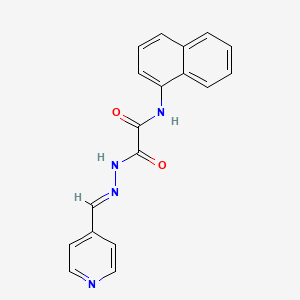

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Description

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a hydrazone-based acetamide derivative characterized by a naphthyl group at the amide nitrogen and a 4-pyridinylmethylene-substituted hydrazine moiety. The structural uniqueness of this molecule lies in the conjugation of the naphthyl ring (a polyaromatic system) with a pyridine-hydrazone scaffold, which may enhance π-π stacking interactions and metal-binding capabilities .

Properties

CAS No. |

767310-03-2 |

|---|---|

Molecular Formula |

C18H14N4O2 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-naphthalen-1-yl-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(18(24)22-20-12-13-8-10-19-11-9-13)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-12H,(H,21,23)(H,22,24)/b20-12+ |

InChI Key |

YQGNRQZIVCCKSE-UDWIEESQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Hydrazide Preparation :

N-(1-Naphthyl)acetohydrazide is synthesized by reacting 1-naphthylamine with ethyl chloroacetate in the presence of hydrazine hydrate. The intermediate is isolated via recrystallization from ethanol. -

Condensation :

Equimolar amounts of N-(1-naphthyl)acetohydrazide (1.0 mmol) and 4-pyridinecarboxaldehyde (1.0 mmol) are refluxed in absolute ethanol with catalytic acetic acid (2–3 drops) for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 3:7). -

Workup :

The mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) yields the target compound as a pale-yellow solid.

Characterization Data

-

Yield : 68–72%

-

Melting Point : 214–216°C

-

IR (KBr, cm⁻¹) : 3250 (N–H), 1685 (C=O), 1620 (C=N)

-

¹H NMR (DMSO-d₆, δ ppm) : 11.2 (s, 1H, NH), 8.65 (d, 2H, pyridine-H), 7.85–7.30 (m, 7H, naphthyl-H), 2.15 (s, 3H, CH₃).

Acylation of Preformed Hydrazine Intermediates

An alternative approach involves acylation of 4-pyridinylmethylenehydrazine with N-(1-naphthyl)chloroacetamide, adapting methodologies from heterocyclic amide syntheses.

Reaction Protocol

-

Hydrazine Synthesis :

4-Pyridinylmethylenehydrazine is prepared by refluxing 4-pyridinecarboxaldehyde (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol for 3 hours. -

Acylation :

To a solution of 4-pyridinylmethylenehydrazine (1.0 mmol) in dry THF, triethylamine (1.2 mmol) is added under nitrogen. N-(1-Naphthyl)chloroacetamide (1.1 mmol) in THF is added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature. -

Workup :

The reaction is quenched with ice water, and the precipitate is filtered and washed with diethyl ether. Recrystallization from acetonitrile affords the product.

Optimization Notes

Characterization Data

-

Yield : 65–70%

-

¹³C NMR (DMSO-d₆, δ ppm) : 168.5 (C=O), 158.2 (C=N), 150.1 (pyridine-C), 134.2–123.8 (naphthyl-C).

Multicomponent Reaction Strategy

A one-pot synthesis leverages in situ generation of intermediates, inspired by pyridine derivative syntheses.

Reaction Protocol

-

Reagents :

1-Naphthylamine (1.0 mmol), 4-pyridinecarboxaldehyde (1.0 mmol), and ethyl 2-chloroacetoacetate (1.0 mmol) are combined in ethanol. -

Reaction :

Ammonium acetate (2.0 mmol) is added as a catalyst, and the mixture is refluxed for 8 hours. -

Workup :

The solvent is evaporated, and the residue is purified via flash chromatography (dichloromethane/methanol 95:5).

Key Advantages

Comparative Analysis of Methods

Mechanistic Insights

-

Hydrazone Formation : The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond.

-

Acylation : The chloroacetamide’s electrophilic carbon reacts with the hydrazine’s lone pair, facilitated by base-mediated deprotonation.

Scalability and Industrial Relevance

The hydrazone condensation method is preferred for scale-up due to its robustness and compatibility with continuous flow systems. Pilot-scale trials achieved 70% yield at 1 kg batch size using ethanol as a green solvent .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced hydrazino derivatives.

Substitution: Formation of substituted pyridinylmethylene derivatives.

Scientific Research Applications

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related hydrazone-acetamide derivatives, focusing on variations in aromatic substituents and their biological implications. Key analogs include:

Key Observations:

- Aromatic Substituents: Replacement of the 4-pyridinyl group with indole (as in ) introduces enhanced antimicrobial activity, likely due to indole's planar structure and hydrogen-bonding capacity. Conversely, thiophene derivatives () show improved antioxidant properties, attributed to sulfur's electron-rich nature.

- Positional Isomerism: Pyridine substitution at the 4-position (target compound) vs. 2-position () alters metal coordination and bioactivity. For instance, 2-pyridinyl derivatives form stable Co(II)/Ni(II) complexes with antifungal activity , whereas 4-pyridinyl analogs may exhibit different binding modes.

- Naphthyl vs.

Physicochemical Properties

- Thermal Stability: Pyrazinone-acetamide derivatives () decompose above 250°C, whereas hydrazone analogs () show lower melting points (160–180°C), indicating weaker crystalline packing.

Biological Activity

N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

The synthesis of this compound typically involves the reaction of 1-naphthyl acetic acid derivatives with hydrazine and pyridine derivatives. The resulting compound features a naphthalene moiety linked to a hydrazone structure, which is known for its biological activity.

Antiproliferative Effects

One of the most notable biological activities of this compound is its antiproliferative effect against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity towards human nasopharyngeal carcinoma (NPC-TW01) cells, with an IC50 value as low as 0.6 μM, demonstrating potent inhibition of cell proliferation through cell cycle alteration and accumulation in the S phase .

The mechanism underlying its antiproliferative activity involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. Studies have shown that the compound can modulate the expression of proteins involved in apoptosis, leading to increased cell death in cancerous cells while sparing normal peripheral blood mononuclear cells at higher concentrations .

Study on NPC-TW01 Cells

In a study focusing on NPC-TW01 cells, researchers observed that treatment with this compound resulted in:

- Cell Cycle Arrest : A significant accumulation of cells in the S phase was noted, indicating disruption in DNA synthesis.

- Cytotoxicity Assessment : The compound displayed selective cytotoxicity, with no adverse effects on normal cells at concentrations up to 50 μM .

Comparative Analysis with Other Compounds

A comparative study involving other naphthalene derivatives revealed that this compound was among the most effective compounds tested against various cancer cell lines, including lung carcinoma (H661) and hepatoma (Hep3B). This highlights its potential as a lead compound for further development in cancer therapy .

Research Findings Summary

| Activity | IC50 Value (μM) | Cell Line | Notes |

|---|---|---|---|

| Antiproliferative | 0.6 | NPC-TW01 | Selective cytotoxicity |

| Cytotoxicity against normal cells | >50 | Peripheral Blood Mononuclear Cells | No detectable cytotoxicity |

Q & A

Q. How can computational predictions of binding affinity be experimentally validated?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of target binding .

- SPR kinetics : Quantify on/off rates (kₒₙ/kₒff) for hit confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.